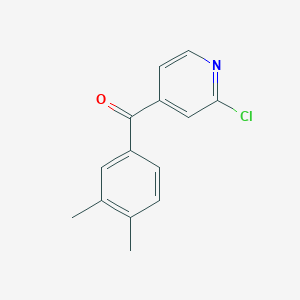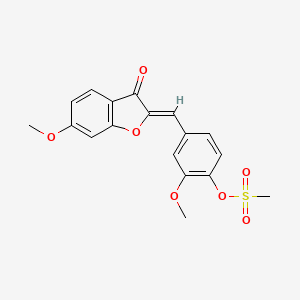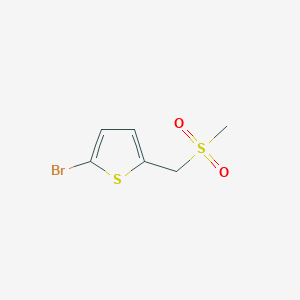
2-Bromo-5-(methylsulfonylmethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(methylsulfonylmethyl)thiophene is a chemical compound with the CAS Number: 1876844-61-9 . It has a molecular weight of 255.16 . It is a useful precursor of drugs and optical materials .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-(methylsulfonylmethyl)thiophene is 1S/C6H7BrO2S2/c1-11(8,9)4-5-2-3-6(7)10-5/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-5-(methylsulfonylmethyl)thiophene are not detailed in the available resources, thiophenes are known to be useful in cross-coupling reactions and C-H arylations .The physical data for a related compound, 2-bromo-5-methylthiophene, includes a boiling point of 65°C (15mmHg) and a density of 1.552 g/mL at 25°C .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Thiophene derivatives, including our compound of interest, have captured the attention of scientists due to their potential as biologically active compounds. Researchers utilize these derivatives to improve advanced molecules with various biological effects. Specifically, “2-Bromo-5-(methylsulfonylmethyl)thiophene” can serve as a valuable building block in organic synthesis, enabling the creation of novel pharmaceuticals and other bioactive molecules .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their unique structure and electronic properties make them effective in protecting metals from corrosion. By incorporating our compound into coatings or additives, researchers can enhance the durability of materials exposed to harsh environments .
Organic Semiconductors and Electronics
Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The π-conjugated system in thiophenes allows for efficient charge transport, making them valuable components in electronic devices .
Pharmacological Properties
Thiophene-containing compounds exhibit diverse pharmacological properties:
- Antihypertensive and Anti-atherosclerotic : Other thiophene-based molecules show promise in managing hypertension and preventing atherosclerosis .
Drug Examples
Notable drugs containing thiophene moieties include:
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure .
Synthetic Strategies
Various synthetic methods lead to thiophene derivatives, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions. These condensation reactions allow researchers to tailor the structure of thiophenes for specific applications .
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-(methylsulfonylmethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2S2/c1-11(8,9)4-5-2-3-6(7)10-5/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMLBJNWKJWPQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(S1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methylsulfonylmethyl)thiophene | |
CAS RN |
1876844-61-9 |
Source


|
| Record name | 2-bromo-5-(methanesulfonylmethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)


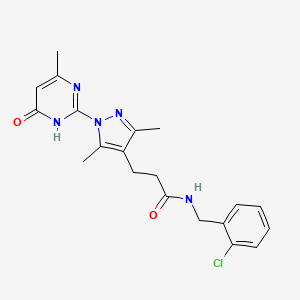
![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)
![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)
![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)
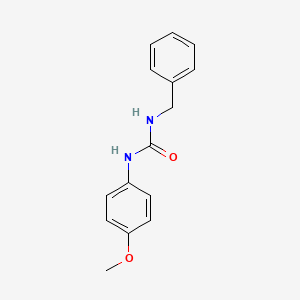
![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)
